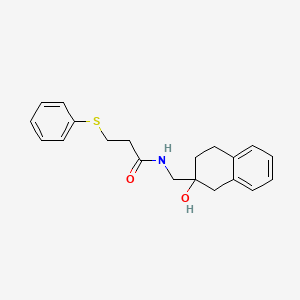

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.

BenchChem offers high-quality N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Affinity and Antiproliferative Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide and its derivatives demonstrate significant affinity and selectivity towards sigma receptors, specifically the sigma(1) receptor. These compounds are explored for their potential in sigma-subtype affinities and selectivities, utilizing modifications on the piperidine ring to enhance binding affinities. The most potent sigma(1) ligands exhibited not only high affinity but also remarkable selectivity over sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase site. These characteristics suggest their utility in positron emission tomography (PET) experiments and highlight a promising avenue in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells. This dual functionality underscores the potential of such compounds in diagnostic imaging and as therapeutic agents against cancer through a putative sigma(1) antagonist activity (Berardi et al., 2005).

5-HT7 Receptor Agonists

Further research into N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide derivatives has revealed their potential as 5-HT7 receptor agonists. These compounds were synthesized to investigate structure-affinity and -activity relationships for the 5-HT7 receptor, indicating that certain lipophilic substituents lead to high-affinity agonists. This research provides insights into how these compounds can be modified to enhance their selectivity and potency as 5-HT7 receptor agonists, suggesting their application in neurological and psychiatric disorders (Leopoldo et al., 2007).

Novel Receptor Identification

Investigations into 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs), derived from similar structural frameworks, have identified a novel receptor type mediating sigma-like neuromodulatory activity. These compounds stimulate tyrosine hydroxylase activity in rodent brain tissue, indicating a unique pharmacology distinct from known sigma or dopamine receptors. This discovery opens new paths for research into neuromodulatory mechanisms and potential pharmacotherapeutic applications for conditions where dopamine function modulation is beneficial (Wyrick et al., 1993).

Synthetic Cathinone Derivatives Characterization

Research on synthetic cathinone derivatives, including those structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide, has been essential in understanding the analytical properties and potential psychoactive effects of these new psychoactive substances (NPS). Analytical characterization through methods such as LC-QTOF-MS, GC-MS, and NMR spectroscopy provides critical data for regulatory and forensic purposes, contributing to the broader understanding of the impact of synthetic cathinones on public health (Qian et al., 2017).

properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-19(11-13-24-18-8-2-1-3-9-18)21-15-20(23)12-10-16-6-4-5-7-17(16)14-20/h1-9,23H,10-15H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYBTPZZFCBAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)

![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)